molecular formula C17H17ClN2O2 B5116009 N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide

Cat. No. B5116009
M. Wt: 316.8 g/mol
InChI Key: JLYFOHDMFHRFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide, also known as CDDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of N-acyl amines and has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide is not fully understood. However, it has been suggested that N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation. N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has also been shown to activate the AMPK signaling pathway, which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has been found to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide in lab experiments is its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. This makes N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide a potential candidate for the development of anti-inflammatory drugs. However, one limitation of using N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide. One potential direction is the development of N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of the anti-cancer and anti-tumor effects of N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide in vivo. Furthermore, the development of more efficient synthesis methods for N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-tumor properties and has been extensively researched for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide involves the reaction of 4-chlorobenzylamine with 2,6-dimethylbenzoyl chloride in the presence of a base. The resulting product is purified by recrystallization and characterized by spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has been extensively researched for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-4-3-5-12(2)15(11)20-17(22)16(21)19-10-13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFOHDMFHRFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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